2,3-dihydroxybutanedioic acid;4-[2-(4-fluorophenyl)sulfanylethyl]pyridine
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Overview
Description
2,3-dihydroxybutanedioic acid;4-[2-(4-fluorophenyl)sulfanylethyl]pyridine is a compound that combines the properties of two distinct chemical entities. The first part, 2,3-dihydroxybutanedioic acid, is a tetraric acid known for its role in various biochemical processes. The second part, 4-[2-(4-fluorophenyl)sulfanylethyl]pyridine, is a pyridine derivative with a fluorophenyl group, which is often used in medicinal chemistry for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid. This can be achieved using potassium permanganate under acidic conditions.
Industrial Production Methods: Industrial production of 2,3-dihydroxybutanedioic acid often utilizes biotechnological methods, such as microbial fermentation, to achieve high yields and purity. The production of 4-[2-(4-fluorophenyl)sulfanylethyl]pyridine on an industrial scale involves optimizing the reaction conditions to ensure the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed from these reactions include tartaric acid derivatives and esters .
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine primarily undergoes substitution reactions, where the fluorophenyl group can be replaced with other functional groups. Common reagents include halogenating agents and nucleophiles. The major products formed from these reactions are substituted pyridine derivatives .
Scientific Research Applications
2,3-dihydroxybutanedioic acid is widely used in the food and beverage industry as an acidulant and antioxidant. It also plays a crucial role in biochemical research as a chiral resolving agent. In the pharmaceutical industry, it is used as an excipient in drug formulations .
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine has significant applications in medicinal chemistry. It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. The compound is also used as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a chelating agent, binding to metal ions and facilitating various biochemical reactions. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, making it a potent inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
2,3-dihydroxybutanedioic acid is similar to other tetraric acids, such as tartaric acid and citric acid. its unique structure with two hydroxyl groups at positions 2 and 3 gives it distinct chemical properties and reactivity .
4-[2-(4-fluorophenyl)sulfanylethyl]pyridine can be compared to other pyridine derivatives, such as 4-(2-pyridylthio)phenol and 4-(2-pyridylthio)aniline. Its uniqueness lies in the presence of the fluorophenyl group, which imparts enhanced biological activity and specificity .
Similar Compounds
- Tartaric acid
- Citric acid
- 4-(2-pyridylthio)phenol
- 4-(2-pyridylthio)aniline
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[2-(4-fluorophenyl)sulfanylethyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.C4H6O6/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;5-1(3(7)8)2(6)4(9)10/h1-6,8-9H,7,10H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILHHOIDZZPNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC2=CC=NC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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